TMC310911 - 1000287-05-7

TMC310911

Catalog Number: EVT-285848
CAS Number: 1000287-05-7
Molecular Formula: C38H53N5O7S2
Molecular Weight: 756.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMC-310911 (also known as ASC-09) is a novel investigational protease inhibitor (PI) that is structurally similar to the currently available [darunavir]. It is being investigated for use in HIV-1 infections. TMC-310911 has shown marked activity against a variety of HIV-1 strains, including multi-PI-resistant strains, and may be less likely to generate resistance, making it a potentially desirable therapy for both treatment-naive and PI-experienced patients. TMC-310911 is currently being investigated, in combination with other HIV therapies and antivirals, as a potential treatment for COVID-19 caused by SARS-CoV-2.
HIV-1 Protease Inhibitor ASC09 is an orally bioavailable human immunodeficiency virus type 1 (HIV-1) protease inhibitor, with potential activity against HIV and certain other RNA viruses. Upon oral administration, HIV-1 protease inhibitor ASC09 selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication. In addition, ASC09 may also inhibit viral proteases from other RNA viruses, thereby preventing their replication.
Overview

TMC310911 is a novel compound primarily developed as an inhibitor of the Human Immunodeficiency Virus Type 1 protease. This compound has shown promise in overcoming resistance associated with existing protease inhibitors, making it a significant candidate in the ongoing battle against HIV/AIDS. The molecular formula of TMC310911 is C38H53N5O7S2C_{38}H_{53}N_{5}O_{7}S_{2}, and it possesses a complex structure that includes multiple functional groups contributing to its biological activity .

Source and Classification

TMC310911 was synthesized as part of research efforts to develop more effective treatments for HIV. It belongs to the class of compounds known as peptidomimetic inhibitors, which mimic the natural substrates of proteases, thereby inhibiting their activity. The compound is classified under the broader category of antiretroviral drugs, specifically targeting viral proteases to prevent viral replication .

Synthesis Analysis

The synthesis of TMC310911 involves a multi-step process that begins with the formation of a hexahydrofurofuran ring system. The key steps in its synthesis include:

  1. Formation of the Hexahydrofurofuran Ring: This initial step typically involves cyclization reactions under acidic or basic conditions.
  2. Introduction of the Sulfonyl Group: A sulfonyl chloride is used in conjunction with a base to introduce the sulfonyl group into the structure.
  3. Coupling with Benzothiazole Moiety: This step involves coupling the sulfonylated intermediate with a benzothiazole derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide.
  4. Final Deprotection and Purification: The final product is obtained by deprotecting any protecting groups used during synthesis and purifying the compound through chromatographic techniques.

These methods are optimized for yield and purity, which are critical for large-scale production.

Molecular Structure Analysis

The molecular structure of TMC310911 features several notable components:

  • Hexahydrofurofuran Ring: This core structure is essential for its biological activity.
  • Sulfonyl Group: Contributes to its interaction with the HIV protease.
  • Benzothiazole Moiety: Enhances binding affinity and specificity towards the target enzyme.

The compound's three-dimensional structure has been elucidated through X-ray crystallography, revealing intricate details about its binding interactions with HIV protease .

Structural Data

  • Molecular Formula: C38H53N5O7S2C_{38}H_{53}N_{5}O_{7}S_{2}
  • Isomeric SMILES: CC(C)CN(CC@HO)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7.
Chemical Reactions Analysis

TMC310911 can undergo various chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives.
  • Reduction: Achieved with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Particularly at the sulfonyl group, where nucleophiles like amines or thiols can participate.

Common solvents for these reactions include dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux.

Mechanism of Action

TMC310911 exhibits a dual mode of action:

  1. Peptidomimetic Inhibition: It mimics natural substrates of the HIV protease, effectively blocking substrate access.
  2. Dimerization Inhibition: It interferes with the dimerization process of HIV protease, which is crucial for its enzymatic activity .

This dual mechanism enhances its efficacy against drug-resistant strains of HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Reacts with oxidizing and reducing agents, indicating potential pathways for further derivatization.

Relevant analyses include spectroscopic methods (NMR, IR) and crystallographic studies that confirm structural integrity and purity .

Applications

TMC310911 has significant scientific applications, particularly in:

  • Antiviral Research: As an HIV protease inhibitor, it contributes to developing new treatments for HIV/AIDS.
  • Drug Resistance Studies: It serves as a model compound for studying resistance mechanisms in HIV strains.
  • Structural Biology: Its crystal structures provide insights into protein-ligand interactions that can inform future drug design efforts .
Introduction to TMC310911 as a Novel Protease Inhibitor

Historical Context of HIV-1 Protease Inhibitor Development

The evolution of HIV-1 protease inhibitors (PIs) represents a critical advancement in antiretroviral therapy (ART). First-generation PIs like saquinavir (approved 1995) and ritonavir (1996) revolutionized AIDS management by enabling highly active antiretroviral therapy (HAART), which combined PIs with reverse transcriptase inhibitors. These early inhibitors, though potent, faced significant limitations: high peptidic character leading to poor oral bioavailability, frequent dosing requirements, and susceptibility to rapid resistance development due to HIV-1's high mutation rate. For instance, single-point mutations could confer cross-resistance across multiple first-gen PIs, rendering them ineffective against emerging viral strains [9].

The development of second-generation PIs, particularly darunavir (DRV, 2006), addressed some limitations through strategic structural modifications. DRV incorporated bis-tetrahydrofuran (bis-THF) groups to enhance hydrogen bonding with protease flap residues and introduced a sulfonamide isostere to improve binding affinity. This design yielded a higher genetic barrier to resistance—typically requiring ≥3 mutations for significant efficacy loss—and maintained activity against many PI-resistant viruses. Despite this progress, multidrug-resistant HIV-1 strains continued to emerge, necessitating inhibitors with broader resistance profiles and enhanced binding kinetics [9] [2].

Table 1: Evolution of Key HIV-1 Protease Inhibitors

GenerationRepresentative DrugsEC₅₀ vs Wild-Type HIV-1Primary Limitations
First-Gen (1995–1999)Saquinavir, Ritonavir, Indinavir0.12–2.0 nMLow oral bioavailability, high pill burden, rapid resistance
Second-Gen (2006)Darunavir1.0–5.0 nMReduced efficacy against isolates with ≥3 DRV RAMs*
Novel InhibitorTMC3109112.2–14.2 nMActivity retained against >95% of multi-PI-resistant isolates

DRV RAMs: Darunavir resistance-associated mutations (e.g., V32I, I47V, I84V) [2] [9].

Emergence of TMC310911: Rationale for Structural Innovation

TMC310911 (ASC-09) emerged from systematic efforts to optimize darunavir’s scaffold while enhancing resilience against resistance mutations. Its design retains DRV’s critical bis-THF moiety and hydroxyethylamine sulfonamide core, which facilitate hydrogen bonding with catalytic aspartates (Asp25/Asp25') and flap residues (Gly48/Gly48'). However, TMC310911 introduces a strategic modification: replacement of DRV’s 4-aminophenylsulfonamide group with a benzothiazolyl-1-(1-cyclopentyl-piperidin-4-yl)amine moiety. This extension creates additional van der Waals contacts and hydrogen bonds within the protease’s S2' subsite and flap regions, significantly enhancing binding affinity and complex stability [5] [10].

Crystallographic and molecular dynamics studies reveal that TMC310911’s extended structure enables dual-binding functionality:

  • Active Site Inhibition: The inhibitor binds the catalytic site in a closed-flap conformation, with an average hydrogen-bond distance of 2.86 Å to flap water molecules and 3.11 Å to active site residues.
  • Flap Stabilization: The cyclopentyl-piperidinyl group penetrates the hydrophobic flap pocket (residues 35–45), reducing flap dynamics and preventing the conformational shifts required for substrate access or dimer dissociation [5].

This dual mechanism explains TMC310911’s superior binding energy (−58.2 kcal/mol) compared to DRV (−45.6 kcal/mol) in simulations of multi-drug-resistant proteases like PR20 (20 mutations). The enhanced interactions increase the energy barrier for flap opening by 40%, thereby delaying viral adaptation [5].

Table 2: Structural and Binding Comparison of TMC310911 vs. Darunavir

ParameterDarunavirTMC310911Functional Impact
P2' Group4-AminophenylsulfonamideBenzothiazolyl-1-cyclopentyl-piperidinylamineEnhanced S2' subsite occupancy; additional H-bonds with Asp30'
Hydrogen Bonds with Protease4–57–8Increased complex stability (Kᵢ = 0.15 nM)
Flap Dynamics (RMSF*)1.8 Å0.9 ÅRestricted flap mobility; higher barrier to resistance
Binding Energy (vs. PR20 mutant)−45.6 kcal/mol−58.2 kcal/molRetains activity against high-mutation isolates

RMSF: Root-mean-square fluctuation in molecular dynamics simulations [5] [2].

Significance of TMC310911 in Addressing Multi-Drug-Resistant HIV-1

TMC310911’s most significant contribution lies in its potency against extensively drug-resistant HIV-1. In vitro profiling across 2,011 recombinant clinical isolates—each resistant to ≥1 approved PI—demonstrated that 96% of isolates exhibited a fold-change (FC) in EC₅₀ ≤10 relative to wild-type virus, with 82% showing FC ≤4. Crucially, among isolates with reduced susceptibility to darunavir (FC >10), 94% remained susceptible to TMC310911 (FC ≤10). Even against the highly resistant r13025 isolate (pre-resistant to 4 PIs), TMC310911 achieved an EC₅₀ of 14 nM (FC = 16), whereas DRV’s EC₅₀ exceeded 1,000 nM (FC = 258) in the same assay [2] [7].

The inhibitor’s high genetic barrier to resistance was validated through in vitro resistance selection (IVRS) studies. While wild-type HIV-1 developed resistance to DRV within 8–12 weeks (selecting mutations V32I, I47V), TMC310911 required >20 weeks to select low-impact mutations (R41G/R41E). When challenged with pre-resistant isolates like r13025, TMC310911 selected only L10F/I47V/L90M after 30 weeks—a mutation set conferring minimal FC increases (4–16×). In contrast, DRV selected 5 high-resistance mutations (V32I, I50V, G73S, L76V, V82I) in half the time, leading to >250-fold reduced susceptibility [2] [5].

Clinical validation came from a phase 2a trial where treatment-naïve patients received TMC310911/ritonavir (75–300 mg BID) for 14 days. All regimens reduced viral load by >1.5 log₁₀ copies/mL, confirming potent antiviral activity in humans. Pharmacokinetic analysis revealed dose-proportional exposure, supporting once-daily dosing feasibility [4] [8].

Table 3: Efficacy Profile Against Resistant HIV-1 Isolates

Virus StrainProtease MutationsTMC310911 EC₅₀ (FC*)Darunavir EC₅₀ (FC*)
Wild-Type (HIV-1/LAI)None14.2 nM (1.0)4.5 nM (1.0)
r13025 (Multi-PI-Resistant)L10I, V32I, M46L, I54V, A71V, V82A224 nM (16)1,161 nM (258)
PR20D30N, V32I, L33F, M46L, I47V, I50V, I84V38 nM (2.7)320 nM (71)
DRV01-48wV32I, L33F, I54M, I84V42 nM (3.0)405 nM (90)

FC: Fold-change relative to wild-type EC₅₀ [2] [5] [7].

Properties

CAS Number

1000287-05-7

Product Name

TMC310911

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C38H53N5O7S2

Molecular Weight

756.0 g/mol

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Solubility

Soluble in DMSO

Synonyms

TMC-310911; ASC-09; TMC310911; ASC09; TMC 310911; ASC 09

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

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